Benzyl (2-aminopyrimidin-5-yl)carbamate
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Overview
Description
Benzyl (2-aminopyrimidin-5-yl)carbamate is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 2-aminopyrimidine ring. The structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-aminopyrimidin-5-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-aminopyrimidine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-aminopyrimidin-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (2-aminopyrimidin-5-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (2-aminopyrimidin-5-yl)carbamate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of nucleic acid synthesis or disruption of cellular processes essential for the survival of pathogens .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share the pyrimidine ring structure and exhibit similar biological activities.
Benzyl carbamates: Compounds with a benzyl group attached to a carbamate moiety, used in various synthetic applications.
Uniqueness
Benzyl (2-aminopyrimidin-5-yl)carbamate is unique due to its specific combination of the benzyl carbamate and 2-aminopyrimidine structures. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H12N4O2 |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
benzyl N-(2-aminopyrimidin-5-yl)carbamate |
InChI |
InChI=1S/C12H12N4O2/c13-11-14-6-10(7-15-11)16-12(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)(H2,13,14,15) |
InChI Key |
VFDXASJURBTYHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CN=C(N=C2)N |
Origin of Product |
United States |
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